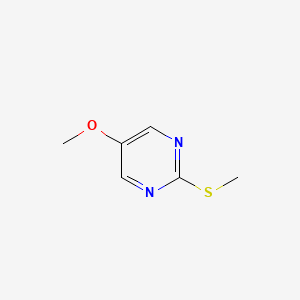

5-Methoxy-2-methylthiopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZZENHRRADBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 5-methoxy-2-methylthiopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail two potential synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The substituents at the 2- and 5-positions, a methylthio and a methoxy group respectively, can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines two logical and experimentally supported pathways for the synthesis of this target molecule, starting from commercially available or readily accessible precursors.

Pathway 1: Sequential Nucleophilic Aromatic Substitution

This pathway commences with a dihalogenated pyrimidine and involves the sequential displacement of the halogen atoms with the desired functional groups. This approach offers a high degree of control over the introduction of the methylthio and methoxy moieties.

Reaction Scheme

Caption: Pathway 1 for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

This procedure is adapted from a known synthesis of 5-bromo-2-(methylthio)pyrimidine.[1]

-

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Sodium thiomethoxide (1.1 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

-

Procedure:

-

To a stirred solution of 5-bromo-2-chloropyrimidine in DMF, slowly add sodium thiomethoxide at room temperature.

-

Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 5% ethyl acetate in hexane) to yield pure 5-bromo-2-(methylthio)pyrimidine as a white solid.[1]

-

Step 2: Synthesis of this compound

This is a general procedure based on nucleophilic aromatic substitution reactions on halopyrimidines.[2]

-

Materials:

-

5-Bromo-2-(methylthio)pyrimidine (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

Dissolve 5-bromo-2-(methylthio)pyrimidine in methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

-

Quantitative Data

| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |

| 1 | 5-Bromo-2-chloropyrimidine | Sodium thiomethoxide | DMF | 50°C | ~75% | [1] |

| 2 | 5-Bromo-2-(methylthio)pyrimidine | Sodium methoxide | Methanol | Reflux | N/A | [2] |

Pathway 2: O-Methylation of a Hydroxypyrimidine Precursor

This alternative pathway utilizes a commercially available hydroxypyrimidine derivative and introduces the methoxy group through an O-methylation reaction.

Reaction Scheme

References

Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 5-Methoxy-2-methylthiopyrimidine and its closely related analogue, 5-Methoxy-2-(methylthio)pyrimidin-4-ol. Due to a scarcity of publicly available experimental data for this compound, this document presents comprehensive data for the more extensively characterized 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5) to serve as a valuable reference point. This guide includes a summary of quantitative data, detailed experimental protocols for key physicochemical assays, and a visualization of a general experimental workflow for compound characterization.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The substituents at the 2, 4, and 5 positions of the pyrimidine ring are critical determinants of a molecule's physicochemical and biological properties, influencing factors such as solubility, membrane permeability, and protein-binding affinity. Understanding these properties is paramount for applications in drug discovery and development.

This document aims to consolidate the available information on the physicochemical characteristics of pyrimidine derivatives related to this compound, with a focus on providing practical experimental methodologies for their determination.

Physicochemical Data Summary

Table 1: Physicochemical Properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No. 1671-08-5)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂S | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Molecular Weight | 172.20 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3], --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Boiling Point | 24°C at 760 mmHg | --INVALID-LINK--[3] |

| Purity | ≥98% | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[5] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties applicable to novel compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property for compound identification and purity assessment. A pure crystalline solid will have a sharp melting point range of 1-2°C, whereas impurities will typically depress and broaden the melting range.[6][7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a long glass tube.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).

-

Measurement:

-

A rapid heating rate is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.[9]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method [10]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[10]

-

Measurement:

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and vigorous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10][11]

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [12]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 37°C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.

-

Purity and Stability: The purity of both the initial solute and the solvent must be confirmed. The stability of the compound under the experimental conditions should also be assessed.[14]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [15][16]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[15]

-

Apparatus Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point.[17]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP, the logarithm of P, is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [18]

-

Preparation: A small amount of the compound is dissolved in one of the two pre-saturated immiscible solvents (n-octanol and water). The second solvent is then added.

-

Partitioning: The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases, followed by a period of standing to allow for complete phase separation. Centrifugation can aid in this separation.

-

Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a framework for its characterization by presenting data for a close structural analogue and detailing robust experimental protocols. The methodologies outlined herein are fundamental to the process of drug discovery and development, enabling researchers to systematically evaluate the physicochemical properties of novel chemical entities. The provided workflow visualization further clarifies the logical progression from compound synthesis to comprehensive characterization. It is recommended that any future studies on this compound and its derivatives include the thorough determination of these core physicochemical properties to build a comprehensive data profile and facilitate further research.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-Methoxy-2-(methylthio)pyrimidin-4-ol | 1671-08-5 [sigmaaldrich.com]

- 3. porphyrin-systems.de [porphyrin-systems.de]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. who.int [who.int]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. encyclopedia.pub [encyclopedia.pub]

Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural characterization of 5-Methoxy-2-methylthiopyrimidine. Due to the limited availability of comprehensive experimental data in publicly accessible literature for this specific molecule, this guide combines theoretical predictions, data from closely related analogs, and established principles of spectroscopic analysis to present a robust framework for its structural elucidation.

Chemical Structure and Properties

IUPAC Name: 5-Methoxy-2-(methylthio)pyrimidine CAS Number: 13733-14-1 Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol

| Property | Value |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| Canonical SMILES | COC1=CN=C(N=C1)SC |

| InChI Key | ZWKVWJDBMODXQN-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar pyrimidine derivatives and established substituent effects.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4/H6 | ~8.3 - 8.5 | Singlet | - |

| OCH₃ | ~3.9 - 4.1 | Singlet | - |

| SCH₃ | ~2.5 - 2.7 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~170 - 175 |

| C4/C6 | ~155 - 160 |

| C5 | ~135 - 140 |

| OCH₃ | ~55 - 60 |

| SCH₃ | ~12 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are anticipated as follows:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| 1600 - 1550 | C=N stretch (pyrimidine ring) | Strong |

| 1480 - 1420 | C=C stretch (pyrimidine ring) | Strong |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong |

| 700 - 650 | C-S stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 156 | [M]⁺ | High |

| 141 | [M - CH₃]⁺ | Medium |

| 125 | [M - OCH₃]⁺ | Medium |

| 111 | [M - SCH₃]⁺ | Medium |

| 79 | [C₄H₃N₂]⁺ | High |

Experimental Protocols

Synthesis of this compound

A potential synthesis could involve the methoxylation of a suitable dihalopyrimidine followed by nucleophilic substitution with methanethiolate.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Methoxylation: To a solution of a suitable 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) in an anhydrous solvent such as methanol or THF, an equimolar amount of sodium methoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up 1: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-halo-2-methoxypyrimidine intermediate.

-

Thiolation: The crude intermediate is dissolved in a polar aprotic solvent like DMF or DMSO. Sodium methanethiolate is then added, and the mixture is heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction is monitored by TLC.

-

Work-up 2: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Structural Characterization Protocols

Workflow for Structural Characterization

Caption: Experimental workflow for the structural characterization of the target compound.

Methodologies:

-

NMR Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

A small amount of the sample is analyzed using an FT-IR spectrometer.

-

For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid, it can be analyzed as a neat film between salt plates.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron ionization (EI) is commonly used to generate the mass spectrum.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed.

-

Logical Relationships in Structural Elucidation

The process of confirming the structure of this compound relies on the logical integration of data from multiple analytical techniques.

Logical Relationship Diagram

Caption: Logical flow from spectroscopic data to final structure confirmation.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided data and protocols, while based on established chemical principles and data from analogs, should be supplemented with experimental verification for definitive characterization.

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Methoxy-2-methylthiopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details proposed fragmentation patterns, experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visual workflows to facilitate a deeper understanding of the analytical process.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion (M+) peak should be observable, and characteristic fragment ions would arise from the successive loss of functional groups and cleavage of the pyrimidine ring.[1][2] The sulfur atom will likely result in a detectable M+2 isotope peak.

A plausible fragmentation pathway is initiated by the loss of a methyl radical from either the methoxy or methylthio group, followed by further decomposition. The pyrimidine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 156 | [C6H8N2OS]+• (Molecular Ion) | - |

| 141 | [C5H5N2OS]+ | •CH3 |

| 125 | [C5H5N2O]+ | •SCH3 |

| 113 | [C5H5N2S]+ | •OCH3 |

| 98 | [C4H4N2S]+• | CO, •H |

| 83 | [C3H3N2S]+ | •C2H3O |

| 69 | [C3H3N2]+ | •S, •CH3 |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols provide a starting point for the analysis of this compound and can be adapted based on the specific instrumentation and research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4][5]

Sample Preparation:

-

Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a final concentration of 1 mg/mL.

-

Dilution: Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent for calibration curve generation.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard to all samples and standards.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex matrices.[6][7][8][9]

Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

-

Matrix Samples (for drug development): For analysis in biological matrices (e.g., plasma, urine), perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-5 min: 5% to 95% B.

-

5-7 min: 95% B.

-

7-7.1 min: 95% to 5% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 35 psi.

-

Ion Source Gas 1: 50 psi.

-

Ion Source Gas 2: 50 psi.

-

-

Detection Mode: Multiple Reaction Monitoring (MRM). Proposed transitions for quantification and confirmation:

-

Quantifier: 157.1 -> 142.1 (Loss of •CH3)

-

Qualifier: 157.1 -> 114.1 (Loss of •OCH3)

-

Visualizations of Workflows and Pathways

The following diagrams illustrate the general workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.

Caption: General experimental workflow for mass spectrometry analysis.

Caption: Proposed EI fragmentation pathway for this compound.

References

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. measurlabs.com [measurlabs.com]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. tecan.com [tecan.com]

- 9. researchgate.net [researchgate.net]

Potential Mechanism of Action of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential mechanism of action of 5-Methoxy-2-methylthiopyrimidine, a small molecule with a heterocyclic pyrimidine core. Based on extensive analysis of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of protein kinases involved in cellular signaling pathways critical to cell proliferation, differentiation, and survival. This document provides a comprehensive overview of the likely molecular targets, associated signaling cascades, and detailed experimental protocols for investigating these interactions.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The subject of this guide, this compound, is a substituted pyrimidine with potential pharmacological activity. While direct studies on this specific molecule are limited, a significant body of evidence from analogous compounds, particularly those bearing the 2-methylthio- or 2-thiopyrimidine moiety, points towards a role as a modulator of protein kinase activity. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This guide synthesizes the available information to propose a likely mechanism of action and provides the necessary technical details for its experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of protein kinases. This hypothesis is predicated on the well-documented activity of structurally similar pyrimidine derivatives as potent kinase inhibitors. The pyrimidine scaffold can function as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases, thereby preventing the phosphorylation of their downstream substrates.

Potential Kinase Targets

Based on the activities of related compounds, several kinase families are proposed as potential targets for this compound:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated anti-cancer strategy. Studies on 2,4-disubstituted-2-thiopyrimidines have demonstrated significant VEGFR-2 inhibitory activity[1].

-

Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a critical role in cell growth and proliferation. Mutations in EGFR are common in various cancers, making it a prime therapeutic target. A series of 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR[2].

-

Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in human cancers. Pyrimidine-based compounds have been successfully developed as Aurora kinase inhibitors[3][4][5].

Affected Signaling Pathways

Inhibition of the aforementioned kinases would lead to the modulation of several critical downstream signaling pathways:

-

VEGFR-2 Signaling Pathway: Inhibition would disrupt the signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to the suppression of angiogenesis.

-

EGFR Signaling Pathway: Blockade of EGFR would interfere with pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and metastasis[6].

-

Aurora Kinase-mediated Mitotic Signaling: Inhibition of Aurora kinases would disrupt proper chromosome segregation and cytokinesis, leading to mitotic arrest and apoptosis in cancer cells.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective on the potential potency of this compound, the following tables summarize the inhibitory activities (IC50 values) of structurally related compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 2-Thiopyrimidine and 5-(Methylthio)pyrimidine Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | 1.23 - 3.84 | [1] |

| 5-(methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Sub-nanomolar | [2] |

| Pyrimidine-based derivatives | Aurora A | < 0.2 | [3][5] |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 0.034 - 0.135 | [7] |

Table 2: Antiproliferative Activity of 2-Thiopyrimidine and 5-(Methylthio)pyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted-2-thiopyrimidines | HepG2 (Hepatocellular Carcinoma) | 7.92 - 13.06 | [1] |

| 2,4-disubstituted-2-thiopyrimidines | UO-31 (Renal Cancer) | 15.21 - 18.15 | [1] |

| 5-(methylthio)pyrimidine derivatives | H1975 (NSCLC, EGFR L858R/T790M) | Potent Inhibition | [2] |

| 5-trifluoromethylpyrimidine derivatives | A549 (Lung Carcinoma) | 0.35 | [8] |

| 5-trifluoromethylpyrimidine derivatives | MCF-7 (Breast Cancer) | 3.24 | [8] |

| 5-trifluoromethylpyrimidine derivatives | PC-3 (Prostate Cancer) | 5.12 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the hypothesized mechanism of action of this compound.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human kinases (e.g., VEGFR-2, EGFR, Aurora A)

-

Kinase-specific substrate

-

ATP

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable kinase buffer.

-

Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding ATP and incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition by the test compound.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HUVEC, A549, H1975, HeLa)

-

Cell culture medium and supplements

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Multi-well spectrophotometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a cell lysate to assess the phosphorylation status of key signaling molecules.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, anti-phospho-Histone H3)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins.

Visualizations

Signaling Pathways

Caption: Hypothesized signaling pathways inhibited by this compound.

Experimental Workflow

Caption: Workflow for elucidating the mechanism of action.

Conclusion

The available evidence strongly suggests that the potential mechanism of action of this compound is through the inhibition of protein kinases, particularly those involved in cancer-related signaling pathways such as VEGFR-2, EGFR, and Aurora kinases. This technical guide provides a robust framework for the experimental validation of this hypothesis, including detailed protocols and expected outcomes. Further investigation using the outlined methodologies will be crucial to definitively elucidate the precise molecular targets and cellular effects of this promising compound, thereby guiding its future development as a potential therapeutic agent.

References

- 1. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxy-2-methylthiopyrimidine: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylthiopyrimidine is a key heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a versatile building block for the synthesis of a diverse array of functional molecules. The pyrimidine core is a ubiquitous motif in biologically active compounds, including nucleobases, and the strategic placement of the methoxy and methylthio groups on this scaffold provides chemists with valuable handles for molecular modification. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics and advanced materials.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the physicochemical properties of the closely related analog, 5-methoxy-2-(methylthio)pyrimidin-4-ol, provide valuable insights.

| Property | Value (for 5-methoxy-2-(methylthio)pyrimidin-4-ol) | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Melting Point | 197-198 °C | [2] |

| Boiling Point | 324 °C at 760 mmHg | [2] |

| Density | 1.36 g/cm³ | [2] |

| pKa | 6.98 ± 0.50 (Predicted) | [2] |

| LogP | 0.9127 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the initial construction of a substituted pyrimidine ring followed by the introduction of the methylthio group. A plausible and commonly employed synthetic route is outlined below.

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine

The precursor, 2,4-dichloro-5-methoxypyrimidine, is typically synthesized from 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine) through a chlorination reaction.[3]

Experimental Protocol:

-

To a round-bottom flask, add 5-methoxyuracil.

-

Add an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] N,N-dimethylaniline can be used as a catalyst.[3]

-

The reaction mixture is heated under reflux for several hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The resulting precipitate, 2,4-dichloro-5-methoxypyrimidine, is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization.[4]

dot graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.

Step 2: Synthesis of 2-Chloro-5-methoxypyrimidine

Selective reduction of the 4-chloro group of 2,4-dichloro-5-methoxypyrimidine can be performed to yield 2-chloro-5-methoxypyrimidine. This step is crucial for directing the subsequent nucleophilic substitution to the 2-position.

Experimental Protocol (General):

-

Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as zinc dust in the presence of an acid or catalytic hydrogenation.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered to remove any solids.

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield 2-chloro-5-methoxypyrimidine.

Step 3: Synthesis of this compound

The final step involves a nucleophilic substitution reaction where the remaining chloro group at the 2-position is displaced by a methylthiolate group.

Experimental Protocol:

-

Dissolve 2-chloro-5-methoxypyrimidine in a suitable solvent such as ethanol or DMF.

-

Add a source of the methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe).[5]

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

dot graph Synthesis_Step3 { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing pyrimidine ring and the substituents at the 2- and 5-positions.

Nucleophilic Aromatic Substitution

The methylthio group at the 2-position is a good leaving group, especially after oxidation to the corresponding sulfone or sulfoxide. This allows for the introduction of a variety of nucleophiles at this position, making it a key site for molecular diversification. Common nucleophiles include amines, alcohols, and thiols.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be readily oxidized to a methylsulfinyl (-S(O)Me) or a more reactive methylsulfonyl (-SO₂Me) group. This transformation significantly increases the electrophilicity of the C2-position, making the sulfonyl group an excellent leaving group for nucleophilic aromatic substitution reactions.

Experimental Protocol for Oxidation (General):

-

Dissolve this compound in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.

-

The reaction is typically stirred at room temperature until the starting material is consumed.

-

The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench the excess oxidant, followed by a wash with a base (e.g., sodium bicarbonate) to remove acidic byproducts.

-

The organic layer is dried and concentrated to yield the oxidized product, which can be used in subsequent reactions without further purification or can be purified by chromatography.[6]

dot graph Reactivity { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: Key reactions of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively explored for a wide range of therapeutic applications.[7] this compound serves as a valuable starting material for the synthesis of potent and selective inhibitors of various biological targets.

Anticancer Agents

Numerous pyrimidine derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7] The ability to easily modify the 2-position of the 5-methoxypyrimidine core allows for the generation of libraries of compounds for screening against cancer cell lines and specific molecular targets. For instance, derivatives of 2-aminopyrimidines have been investigated as potent anticancer agents that can induce apoptosis and arrest the cell cycle in cancer cells.[8]

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ | Mechanism of Action | Reference |

| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 (Breast) | 0.48 ± 0.11 µM | Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways | [8] |

| 2-Amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa (Cervical) | 0.74 ± 0.13 µM | Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways | [8] |

| Thienopyrimidine derivative (Compound 9a) | MCF-7 (Breast) | 9.80 ± 0.93 µM | PI3Kα inhibitor | [9] |

| Thienopyrimidine derivative (Compound 9a) | A549 (Lung) | 11.30 ± 1.19 µM | PI3Kα inhibitor | [9] |

| Thienopyrimidine derivative (Compound 9a) | HepG-2 (Liver) | 12.32 ± 0.96 µM | PI3Kα inhibitor | [9] |

| Thienopyrimidine derivative (Compound 9a) | PC-3 (Prostate) | 14.69 ± 1.32 µM | PI3Kα inhibitor | [9] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | NCI-60 Panel | - | Growth Inhibition | [4] |

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors.[10] The this compound core can be elaborated to generate potent and selective inhibitors of various kinases by targeting the ATP-binding site. The 2-substituent can be designed to interact with specific residues in the kinase active site to achieve desired potency and selectivity. For example, pyrido[2,3-d]pyrimidine derivatives have been explored as inhibitors of tyrosine kinases and PI3K/mTOR.[10]

dot graph Kinase_Inhibition { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot Caption: General mechanism of pyrimidine-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated biological activities of pyrimidine derivatives, particularly as anticancer agents and kinase inhibitors, underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. Further exploration of the chemical space around this core structure is likely to yield new compounds with improved potency, selectivity, and pharmacokinetic properties, contributing to the advancement of medicine and technology.

References

- 1. chemscene.com [chemscene.com]

- 2. 5-methoxy-2-(methylthio)pyrimidin-4-ol | CAS#:1671-08-5 | Chemsrc [chemsrc.com]

- 3. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

CAS number and molecular formula for 5-Methoxy-2-methylthiopyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No: 1671-08-5), a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available chemical data, proposes a detailed synthetic protocol, and explores potential biological activities and mechanisms of action based on the well-established pharmacology of related pyrimidine derivatives. The information is presented to support further research and development efforts targeting this and similar chemical scaffolds.

Chemical Identity and Properties

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, which is a foundational structure in many biologically active molecules, including nucleobases. The substitutions at the 2, 4, and 5 positions of the pyrimidine ring are expected to modulate its physicochemical and pharmacological properties.

Core Data

| Property | Value | Source |

| Chemical Name | 5-Methoxy-2-(methylthio)pyrimidin-4-ol | ChemScene[1] |

| Synonyms | 5-Methoxy-2-methylthio-4-hydroxypyrimidine | ChemScene[1] |

| CAS Number | 1671-08-5 | ChemScene[1] |

| Molecular Formula | C₆H₈N₂O₂S | ChemScene[1] |

| Molecular Weight | 172.20 g/mol | ChemScene[1] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 324°C at 760 mmHg | Chemsrc[2] |

| Density | 1.36 g/cm³ | Chemsrc[2] |

| Storage Temperature | 4°C | ChemScene[1] |

| Purity | ≥95% | Lab-Chemicals.Com[3] |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol can be conceptually approached through a condensation reaction involving key precursors. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Detailed Experimental Protocol

Objective: To synthesize 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Materials:

-

Methyl methoxyacetate (CAS: 6290-49-9)

-

Ethyl formate (CAS: 109-94-4)

-

2-Methyl-2-thiopseudourea sulfate (or a related salt) (CAS: 2986-19-8)

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Step 1: Formation of the Methoxy Malondialdehyde Equivalent (Claisen Condensation)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.

-

To this solution, add a mixture of methyl methoxyacetate and ethyl formate dropwise at a controlled temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

This step aims to form an enolate intermediate, which is a key building block for the pyrimidine ring.

-

-

Step 2: Cyclocondensation with 2-Methyl-2-thiopseudourea

-

To the reaction mixture from Step 1, add a solution of 2-methyl-2-thiopseudourea salt dissolved in methanol.

-

Reflux the resulting mixture for several hours. The progress of the cyclization can be monitored by TLC.

-

During this step, the pseudourea derivative reacts with the dialdehyde equivalent to form the pyrimidine ring.

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Dissolve the residue in water and carefully acidify with hydrochloric acid to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Potential Biological Activities and Mechanism of Action

Direct biological studies on 5-Methoxy-2-(methylthio)pyrimidin-4-ol are not extensively reported. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs and investigational compounds. The biological activities of pyrimidine derivatives are diverse and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

Inferred Biological Relevance

-

Anticancer Potential: Many substituted pyrimidines function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The structural features of 5-Methoxy-2-(methylthio)pyrimidin-4-ol could potentially allow it to interact with the hinge region of various kinases, which are often dysregulated in cancer.

-

Antiviral Activity: Pyrimidine analogues can act as inhibitors of viral polymerases or other essential viral enzymes, thereby disrupting viral replication.[4]

-

Antimicrobial Properties: The pyrimidine core is found in several antibacterial and antifungal agents. The methylthio group, in particular, can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.[4]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible, yet hypothetical, mechanism of action for 5-Methoxy-2-(methylthio)pyrimidin-4-ol in an anticancer context is the inhibition of a protein kinase involved in cell proliferation or survival signaling pathways.

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Future Research Directions

Given the limited specific data on 5-Methoxy-2-(methylthio)pyrimidin-4-ol, the following experimental avenues are recommended for a thorough evaluation of its potential as a drug lead:

-

Broad-Spectrum Biological Screening: The compound should be screened against a panel of cancer cell lines, various viral strains, and a range of bacterial and fungal species to identify any significant biological activity.

-

Kinase Profiling: A comprehensive kinase inhibition screen would elucidate if the compound has activity against specific protein kinases, providing a starting point for mechanism-of-action studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at the 2, 4, and 5 positions would help in understanding the key structural requirements for any observed biological activity and in optimizing the lead compound.

-

In Vivo Efficacy and Toxicity Studies: Should promising in vitro activity be identified, further evaluation in animal models is necessary to assess its efficacy, pharmacokinetic properties, and safety profile.

Conclusion

5-Methoxy-2-(methylthio)pyrimidin-4-ol represents a chemical entity with potential for further investigation in the field of drug discovery. Its pyrimidine core is a privileged scaffold in medicinal chemistry. While direct biological data is sparse, this technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a rational basis for exploring its potential pharmacological activities. The detailed protocols and hypothetical frameworks presented herein are intended to facilitate and guide future research into this and related compounds.

References

Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxy-2-methylthiopyrimidine, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of pharmaceutical sciences to provide a robust framework for its handling and development.

Core Physicochemical Properties

This compound is a substituted pyrimidine with a molecular formula of C₆H₈N₂OS. The presence of a methoxy group at the 5-position and a methylthio group at the 2-position significantly influences its physicochemical properties, including its solubility and stability.

Predicted Lipophilicity

While specific experimental data is scarce, the lipophilicity of similar compounds, such as 5-Methyl-2-(methylthiopyrimidine), can provide valuable insights. For 5-Methyl-2-(methylthiopyrimidine), the estimated LogP is approximately 1.5, suggesting that it is moderately lipophilic.[1] This characteristic implies limited solubility in aqueous solutions and better solubility in organic solvents.[1] It is reasonable to infer a similar lipophilic profile for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is expected to be influenced by the solvent, pH, and temperature.

Quantitative Solubility Data (Estimated)

The following table summarizes the anticipated solubility of this compound in various solvents, based on the properties of analogous compounds and general principles of solubility.

| Solvent | Expected Solubility | Rationale |

| Water | Low | The molecule's moderate lipophilicity suggests poor aqueous solubility. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Low | Similar to water, solubility in physiological buffers is expected to be limited. |

| Dimethyl Sulfoxide (DMSO) | High | A common aprotic polar solvent known to dissolve a wide range of organic compounds. |

| Ethanol | Moderate to High | A polar protic solvent that is often a good solvent for moderately lipophilic compounds. |

| Methanol | Moderate to High | Similar to ethanol, it is expected to be a suitable solvent. |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. The pyrimidine core is relatively stable, but the substituents, particularly the methylthio group, are susceptible to chemical transformations.[1]

Potential Degradation Pathways

The primary route of degradation for 2-(methylthio)pyrimidine derivatives is the oxidation of the methylthio group.[1] This can lead to the formation of the corresponding sulfoxide and sulfone, which can alter the biological activity and physicochemical properties of the molecule. Other potential degradation pathways include hydrolysis of the methoxy group under strong acidic or basic conditions.

Summary of Stability Data (Anticipated)

This table outlines the expected stability of this compound under various stress conditions.

| Condition | Expected Stability | Potential Degradation Products |

| Temperature | ||

| Refrigerated (2-8 °C) | High | Minimal degradation expected. |

| Room Temperature (20-25 °C) | Moderate | Slow oxidation of the methylthio group may occur over time. |

| Accelerated (40 °C / 75% RH) | Low to Moderate | Increased rate of oxidation and potential hydrolysis. |

| pH | ||

| Acidic (pH 1-3) | Moderate | Potential for hydrolysis of the methoxy group. |

| Neutral (pH 6-8) | High | Expected to be most stable in this range. |

| Basic (pH 9-12) | Moderate | Potential for hydrolysis of the methoxy group. |

| Light (Photostability) | Moderate | Pyrimidine rings can be susceptible to photodecomposition. |

Experimental Protocols

Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating Method and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Stress testing helps to identify likely degradation products and establish degradation pathways.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid compound is heated in an oven at elevated temperatures (e.g., 60 °C).

-

Photodegradation: The compound (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.

-

-

Sample Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Figure 1. General Experimental Workflow for Determining Solubility and Stability.

Representative Signaling Pathway for Pyrimidine Analogs

Caption: Figure 2. Representative Signaling Pathway for Pyrimidine Analogs as EGFR Inhibitors.

Conclusion

While specific experimental data for this compound is not extensively documented, this guide provides a foundational understanding of its likely solubility and stability characteristics based on the analysis of related compounds. The provided experimental protocols offer a clear path for researchers to generate precise data for this molecule. Further investigation into its biological activity will be crucial to fully unlock its therapeutic potential. The versatility of the pyrimidine scaffold continues to make its derivatives, such as this compound, promising candidates in drug discovery and development.[2]

References

The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the quest for novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various substituents employed, the methylthio group (-SCH₃) has emerged as a particularly versatile and reactive handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the methylthio group on the pyrimidine ring, with a focus on its application in drug discovery and development.

Reactivity of the Methylthio Group

The methylthio group at the 2- or 4-position of the pyrimidine ring significantly influences the molecule's chemical behavior. Its reactivity is primarily characterized by its susceptibility to nucleophilic aromatic substitution and oxidation, which in turn opens avenues for further functionalization through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The methylthio group is an excellent leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. This property allows for its displacement by a wide range of nucleophiles, providing a straightforward method for introducing diverse functionalities.

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines with Various Nucleophiles

| Nucleophile | Product | Typical Yield (%) | Reference |

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 | [1] |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 | [2] |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 | [1] |

| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 | [1] |

The reactivity of the methylthio group in SNAr reactions can be dramatically enhanced by its oxidation to the corresponding sulfoxide or sulfone.

Oxidation

The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents. This transformation significantly increases the electrophilicity of the carbon atom to which it is attached, making the sulfonyl group an even better leaving group than the methylthio group.[3][4]

Table 2: Oxidation of 2-Methylthiopyrimidines

| Oxidizing Agent | Product | Typical Yield (%) | Reference |

| m-CPBA (1 equiv.) | 2-Methylsulfinylpyrimidine | 85-95 | [4] |

| m-CPBA (2 equiv.) | 2-Methylsulfonylpyrimidine | 90-98 | [3] |

| Hydrogen Peroxide | 2-Methylsulfinyl/sulfonylpyrimidine | 70-90 | [4] |

| Oxone® | 2-Methylsulfonylpyrimidine | 90-95 | [5] |

The resulting methylsulfonylpyrimidines are highly reactive towards nucleophilic attack, often proceeding under milder conditions and with higher yields compared to their methylthio counterparts.

Metal-Catalyzed Cross-Coupling Reactions

The methylthio group, or more commonly, a halide introduced at the same position via displacement, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction of a halopyrimidine with a boronic acid or ester.[6][7]

-

Stille Coupling: Coupling of a halopyrimidine with an organostannane.[8][9]

-

Sonogashira Coupling: Reaction of a halopyrimidine with a terminal alkyne.[10][11]

-

Buchwald-Hartwig Amination: Coupling of a halopyrimidine with an amine.[12][13][14]

These reactions provide access to a vast chemical space of substituted pyrimidines, crucial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

A solution of the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol) is treated with the nucleophile (1.1-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile, until the starting material is consumed (monitored by TLC or LC-MS). The product is then isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography.

General Procedure for Oxidation to Sulfone

To a solution of the 2-methylthiopyrimidine (1.0 eq.) in a chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired 2-methylsulfonylpyrimidine.[3]

General Procedure for Suzuki-Miyaura Coupling

An oven-dried reaction vessel is charged with the halopyrimidine (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the coupled product.[6][15][16]

Signaling Pathways and Experimental Workflows

The versatility of the methylthio group in pyrimidine chemistry has been instrumental in the development of compounds that modulate various biological signaling pathways.

Antiviral Activity: Inhibition of Pyrimidine Biosynthesis

Certain pyrimidine derivatives have been shown to exhibit broad-spectrum antiviral activity by inhibiting the host cell's de novo pyrimidine biosynthesis pathway. This leads to a depletion of the nucleotide pool available for viral replication and can also induce an antiviral state through the expression of interferon-stimulated genes (ISGs).[17][18][19]

Caption: Antiviral mechanism via pyrimidine biosynthesis inhibition.

Anticancer Activity: Kinase Inhibition

Many pyrimidine derivatives, synthesized using the methylthio group as a chemical handle, have been developed as potent kinase inhibitors for cancer therapy. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR pathways.[20][21][22]

Caption: Kinase inhibition in cancer signaling pathways.

Experimental Workflow: Synthesis and Screening of a Pyrimidine Library

The development of novel pyrimidine-based drug candidates often involves the synthesis of a diverse library of compounds followed by high-throughput screening to identify hits.

Caption: Workflow for pyrimidine library synthesis and screening.

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, offering a reliable and versatile point of attachment for a vast array of functional groups. Its ready displacement, especially after oxidation to the sulfone, coupled with its compatibility with various metal-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The ability to rapidly generate diverse libraries of pyrimidine derivatives from methylthio-substituted precursors continues to fuel the discovery of novel drug candidates targeting a wide range of diseases. A thorough understanding of the reactivity of this functional group is therefore essential for researchers and professionals engaged in the design and synthesis of next-generation pyrimidine-based therapeutics.

References

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]